molecular formula C18H21ClN2O2 B2644771 2-(4-chlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide CAS No. 952966-50-6

2-(4-chlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide

Cat. No.: B2644771
CAS No.: 952966-50-6
M. Wt: 332.83
InChI Key: YQQFLQXWKZGOSI-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide is an organic compound with a complex structure that includes a chlorophenoxy group and a dimethylamino phenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide typically involves multiple steps, starting with the preparation of the chlorophenoxy and dimethylamino phenethyl intermediates. These intermediates are then coupled through an acetamide linkage. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetic acid: A related compound with similar structural features but different functional groups.

    4-(dimethylamino)phenethylamine: Shares the dimethylamino phenethyl group but lacks the chlorophenoxy moiety.

Uniqueness

2-(4-chlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide is unique due to its combined structural features, which confer specific chemical and biological properties not found in the individual similar compounds. This uniqueness makes it valuable for specialized research and applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[4-(dimethylamino)phenyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c1-21(2)16-7-3-14(4-8-16)11-12-20-18(22)13-23-17-9-5-15(19)6-10-17/h3-10H,11-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQFLQXWKZGOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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